2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one
Description
2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one (CAS: 1695097-93-8) is a nitrogen-containing heterocyclic ketone with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g/mol . The compound features an eight-membered azocane ring and a methyl-substituted cyclopropane moiety.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azocan-2-yl)-1-(1-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C13H23NO/c1-13(7-8-13)12(15)10-11-6-4-2-3-5-9-14-11/h11,14H,2-10H2,1H3 |
InChI Key |
QWHUPPQUIMVMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)CC2CCCCCCN2 |
Origin of Product |
United States |
Biological Activity
2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of approximately 209.33 g/mol. Its unique structure, characterized by the azocan-2-yl and 1-methylcyclopropyl groups, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the known biological activities of this compound, synthesizing data from various research sources.
Chemical Structure
The compound's structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds similar to 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one may exhibit various pharmacological properties, including:
- Antimicrobial Activity : Some studies suggest that derivatives of cyclopropane compounds can possess antimicrobial properties, potentially making this compound a candidate for further investigation in this area.
- Analgesic Effects : The structural components of the compound may interact with pain pathways, suggesting possible analgesic effects.
- CNS Activity : Given the presence of nitrogen in its structure, there is potential for central nervous system (CNS) activity, which warrants further exploration.
Interaction Studies
Interaction studies are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one. These studies typically focus on:
- Receptor Binding : Investigating how the compound interacts with various receptors can provide insights into its potential therapeutic uses.
- Metabolic Pathways : Understanding how the compound is metabolized in the body can inform its efficacy and safety profile.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with 2-(Azocan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one | C13H23NO | Similar azepane structure |
| 1-(2-Methylcyclopropyl)ethanone | C10H16O | Lacks nitrogen; simpler structure |
| N-Methyl-N-(1-methylcyclopropyl)acetamide | C12H17N | Contains acetamide; different functional group |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share functional or structural similarities with the target molecule:
Physicochemical Properties
- Melting Points : The sulfanylidene derivative (137–138°C) and triazole-containing compound (solid) contrast with the target compound’s unspecified state. The methylcyclopropyl group may lower melting points compared to aromatic substituents.
- Solubility : Bulky substituents (e.g., tert-butyl in ) reduce aqueous solubility, whereas polar groups like sulfanylidene enhance it. The azocane ring’s basicity could improve solubility in acidic media.
Stability and Reactivity Trends
- Methylcyclopropyl vs. Chlorocyclopropyl : The methyl group in the target compound likely enhances stability against ring-opening compared to chlorinated analogs .
- Azocane vs. Triazole : The eight-membered azocane ring may exhibit greater conformational flexibility but lower ring strain than five-membered triazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
